molecular formula C11H15ClFN B1446448 [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl CAS No. 1228879-30-8

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl

Cat. No.: B1446448
CAS No.: 1228879-30-8
M. Wt: 215.69 g/mol
InChI Key: NZJNWPNLFCLTSA-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is a chemical compound with the molecular formula C11H15ClFN. It is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine

In medicine, this compound has potential therapeutic applications. It is being explored for its effects on various biological pathways and its potential use in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties and versatility in various industrial processes .

Safety and Hazards

The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl typically involves the reaction of 4-fluorophenylcyclobutane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is unique due to the presence of the fluorine atom in its structure. This fluorine atom imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. The fluorine atom also influences the compound’s interactions with biological targets, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNWPNLFCLTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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